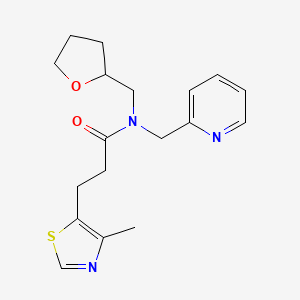

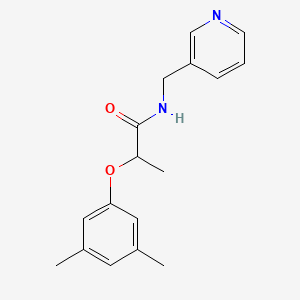

![molecular formula C19H20N4O3S B5544457 5-(3,4-dimethoxyphenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5544457.png)

5-(3,4-dimethoxyphenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of triazole derivatives involves various strategies, including the treatment of precursors like acyl chlorides, alkyl iodides, or benzoylthiosemicarbazide with sodium hydroxide or acetyl chloride, followed by alkylation or acylation reactions to yield the desired triazole compounds. For example, new 1-acylderivatives of 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole were synthesized by acylation of 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazoles with acyl chlorides, showcasing the versatility of triazole synthesis (Labanauskas et al., 2001).

Molecular Structure Analysis

The molecular structure of triazole derivatives, including 5-(3,4-dimethoxyphenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol, can be extensively analyzed using X-ray diffraction techniques and density functional theory (DFT). These methods help in determining the dihedral angles, bond lengths, and the overall three-dimensional arrangement of atoms within the molecule, contributing to our understanding of their chemical reactivity and interaction potential (Șahin et al., 2011).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including acylation, alkylation, and cyclization, to form a diverse array of compounds with potential biological activities. The reactivity can be attributed to the presence of amino, thiol, and ethoxy groups, which provide sites for chemical modification and interaction with other molecules. The synthesis and modification of these compounds often aim to enhance their biological activity or to tailor their physical properties for specific applications (Labanauskas et al., 2001).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are influenced by the molecular structure and the nature of substituents attached to the triazole ring. X-ray crystallography provides detailed information about the crystal structure, which is essential for understanding the material properties of these compounds (Șahin et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic configuration of triazole derivatives, are determined by their molecular structure. The triazole core provides a versatile scaffold for chemical modification, leading to compounds with varied biological activities and chemical properties. Density functional theory (DFT) calculations and spectroscopic methods are commonly used to analyze these properties, facilitating the design and synthesis of new compounds with desired characteristics (Srivastava et al., 2016).

Scientific Research Applications

Synthesis and Characterization

The synthesis and spectroscopic characterization of compounds related to "5-(3,4-dimethoxyphenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol" have been extensively studied. These compounds, including Schiff bases with 1,2,4-triazole and pyrazole rings, have been synthesized and characterized through various spectroscopic techniques, DFT calculations, and molecular dynamics simulations. The studies aim to understand the compounds' reactive properties, molecular electrostatic potential, and average local ionization energy values, providing insights into their structural and electronic properties (Pillai et al., 2019).

Biological Evaluation

Research has also focused on evaluating the biological activities of these compounds. For instance, antioxidant and α-glucosidase inhibitory activities have been assessed, revealing significant inhibitory potentials compared to reference drugs. Such studies highlight the potential therapeutic applications of these compounds in managing oxidative stress and diabetes (Pillai et al., 2019).

Antimicrobial Activities

Some derivatives have been synthesized and screened for their antimicrobial activities, showing good to moderate activities against various microorganisms. This suggests the potential use of these compounds in developing new antimicrobial agents (Bektaş et al., 2010).

Antioxidant Abilities

The antioxidant abilities of new derivatives containing 2,6-dimethoxyphenol have been explored. These studies involve synthesizing Schiff bases from the reaction of 4-amino-1,2,4-triazol with substituted hydroxybenzaldehyde and evaluating their free-radical scavenging ability, indicating their potential as potent antioxidant agents (Hussain, 2016).

Anticancer Evaluation

Moreover, the anticancer activities of some derivatives have been evaluated against a panel of 60 cell lines derived from various cancer types. These studies contribute to the understanding of the compounds' therapeutic potential in cancer treatment (Bekircan et al., 2008).

For further information and detailed research insights, the following references can be explored:

- (Pillai et al., 2019)

- (Bektaş et al., 2010)

- (Hussain, 2016)

- (Bekircan et al., 2008)

properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-4-[(E)-(2-ethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-4-26-15-8-6-5-7-14(15)12-20-23-18(21-22-19(23)27)13-9-10-16(24-2)17(11-13)25-3/h5-12H,4H2,1-3H3,(H,22,27)/b20-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCICUDQNUNKNKW-UDWIEESQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-dimethoxyphenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-furylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5544375.png)

![N-cyclopropyl-4-methoxy-2-{[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5544376.png)

![4-[(2-thienylmethylene)amino]benzenesulfonamide](/img/structure/B5544386.png)

![8-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5544393.png)

![N-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5544407.png)

![N-{(3S*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5544468.png)

![3-(dimethylamino)-N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]benzamide](/img/structure/B5544479.png)